Bromhydrate d'arécaïdine

Vue d'ensemble

Description

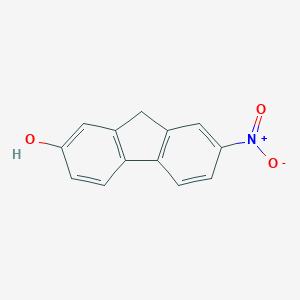

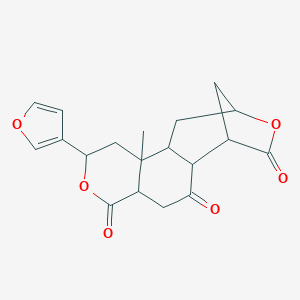

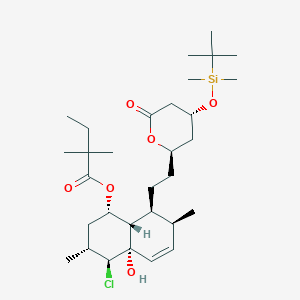

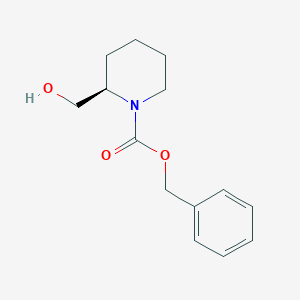

Arecaidine hydrobromide, also known as Arecaidine hydrobromide, is a useful research compound. Its molecular formula is C7H12BrNO2 and its molecular weight is 222.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality Arecaidine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arecaidine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Rôle dans la recherche sur le cancer de la bouche

L'arécoline et son dérivé, l'oxyde de N-arécoline (ANO), ont été étudiés pour leurs rôles dans le cancer de la bouche . La recherche suggère une relation causale entre ces composés et le cancer de la bouche. Une fibrose sublinguale, une hyperplasie et une leucoplasie buccale ont été diagnostiquées chez des souris soumises à un étalement muqueux buccal d'ANO . L'ANO est plus cytotoxique et génotoxique que l'arécoline .

Implication dans la carcinogénèse et la métastase

Au cours de la carcinogénèse et de la métastase, l'arécoline et l'ANO augmentent l'expression des inducteurs de la transition épithéliale-mésenchymateuse (EMT) tels que les espèces réactives de l'oxygène, le facteur de croissance transformant bêta 1, le récepteur Notch 1 et les cytokines inflammatoires, et ils activent les protéines liées à l'EMT .

Mécanisme de détoxification

Dans la cavité buccale, la monooxygénase 3 contenant de la flavine oxyde l'arécoline en ANO, et les deux alcaloïdes se conjuguent avec la N-acétylcystéine pour former des composés d'acide mercapturique, qui sont excrétés dans l'urine, réduisant ainsi la toxicité de l'arécoline et de l'ANO .

Production d'alcaloïdes dans Areca triandra

L'arécaïdine est l'un des quatre alcaloïdes apparentés à la pyridine (arécoline, arécaïdine, guvacoline et guvacine) que l'on trouve dans les noix d'aréquier . Ces alcaloïdes sont les plus abondants dans les jeunes feuilles, le péricarpe des fruits mûrs et l'endosperme des fruits non mûrs au stade de développement 2 .

Inhibition de la recapture du GABA

L'arécaïdine s'est avérée être un puissant inhibiteur de la recapture de l'acide gamma-aminobutyrique (GABA), qui est un neurotransmetteur inhibiteur central .

Applications médicales traditionnelles

L'arécaïdine, ainsi que les autres alcaloïdes présents dans les noix d'aréquier, a été utilisée en médecine traditionnelle chinoise comme vermifuge et stimulant digestif à base de plantes . Ces métabolites ont été utilisés dans le passé dans des applications médicales très différentes comme agents antidiabétiques, de régulation de la tension artérielle, antioxydants, anticonvulsivants, stimulants, ocytociques, antifertilité, vermifuges et antiviraux<a aria-label="2: Arecaidine, along with other alkaloids found in Areca nuts, has been used in traditional Chinese medicine as an anthelmintic and as a herbal digestive stimulator2" data-citationid="79570a4f-7f85-b3fc-0815-d2921ef8d78d-32" h="ID=SERP,5015.1

Safety and Hazards

Orientations Futures

The future aspects of areca nut use and arecoline are related to ongoing research and development of biomarkers for preventing potential adverse effects of longer-term use . The summarized and analyzed data can help to determine the molecular mechanism and drug targets, which in turn could be helpful in the prevention or treatment of these pathological conditions .

Mécanisme D'action

Target of Action

Arecaidine hydrobromide, a derivative of arecoline, primarily targets the muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating various physiological responses such as muscle contraction, heart rate, and cognitive functions .

Mode of Action

Arecaidine hydrobromide acts as an agonist at both muscarinic and nicotinic acetylcholine receptors . This means it binds to these receptors and activates them, mimicking the action of acetylcholine, a neurotransmitter. Furthermore, arecaidine has been shown to be a potent inhibitor for the uptake of the central inhibitory transmitter, gamma-aminobutyric acid (GABA) .

Biochemical Pathways

It is known that the activation of acetylcholine receptors can influence various downstream effects, including the modulation ofneuronal excitability , synaptic plasticity , and the release of other neurotransmitters . The inhibition of GABA uptake can lead to an increase in GABAergic activity, which generally results in a decrease in neuronal excitability .

Pharmacokinetics

Arecoline, from which arecaidine is derived, is rapidly metabolized to arecaidine mainly in the liver, but also in the kidney . The volume of distribution and clearance of arecoline have been reported, suggesting its potential to reach various tissues in the body . .

Result of Action

The activation of acetylcholine receptors by arecaidine hydrobromide can lead to various physiological effects, depending on the specific receptor subtype and its location. For instance, it can cause muscle contraction, changes in heart rate, or modulation of cognitive functions . The inhibition of GABA uptake can result in decreased neuronal excitability, potentially influencing mood and anxiety levels .

Action Environment

The action of arecaidine hydrobromide can be influenced by various environmental factors. For example, the presence of other substances, such as those found in betel quid (a mixture often containing areca nut), can potentially affect the absorption and metabolism of arecaidine . Furthermore, genetic factors, such as variations in the genes encoding for its target receptors or metabolic enzymes, can also influence its action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Arecaidine hydrobromide interacts with several enzymes and proteins. It is a potent inhibitor of GABA uptake, affecting the function of GABA receptors . It also interacts with the H±coupled amino acid transporter 1 (PAT1, SLC36A1), inhibiting the uptake of L-proline .

Cellular Effects

Arecaidine hydrobromide has various effects on cells. It influences cell function by modulating GABA receptor activity and L-proline uptake . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of arecaidine hydrobromide involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It acts as a competitive inhibitor of L-proline uptake by binding to the PAT1 transporter . It also inhibits GABA uptake, affecting the function of GABA receptors .

Dosage Effects in Animal Models

The effects of arecaidine hydrobromide can vary with different dosages in animal models

Metabolic Pathways

Arecaidine hydrobromide is involved in several metabolic pathways. It interacts with enzymes such as the H±coupled amino acid transporter 1 (PAT1, SLC36A1)

Propriétés

IUPAC Name |

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.BrH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFFCPUUBJMUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208874 | |

| Record name | Arecaidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6013-57-6 | |

| Record name | Arecaidine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006013576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecaidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARECAIDINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19780T71TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)